molecular formula C24H30O2 B11967270 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene CAS No. 75670-41-6

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene

Cat. No.: B11967270
CAS No.: 75670-41-6
M. Wt: 350.5 g/mol
InChI Key: MARSPMUGEUABJO-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene is a polycyclic aromatic hydrocarbon with a complex structure characterized by multiple methoxy and methyl groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene typically involves the alkylation of anthracene derivatives. One common method includes the use of Friedel-Crafts alkylation, where anthracene is reacted with methanol in the presence of a strong acid catalyst like aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur, where the methoxy or methyl groups are replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethylanthracene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    1,2,3,4,5,6,7,8-Octamethylanthracene: Similar structure but without the methoxy groups, affecting its chemical properties and applications.

    9,10-Dimethoxy-2,3,6,7-tetramethylanthracene:

Uniqueness

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene is unique due to the combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

75670-41-6

Molecular Formula

C24H30O2

Molecular Weight

350.5 g/mol

IUPAC Name

9,10-dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene

InChI

InChI=1S/C24H30O2/c1-11-12(2)16(6)20-19(15(11)5)23(25-9)21-17(7)13(3)14(4)18(8)22(21)24(20)26-10/h1-10H3

InChI Key

MARSPMUGEUABJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C(=C3C(=C(C(=C(C3=C2OC)C)C)C)C)OC)C)C

Origin of Product

United States

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